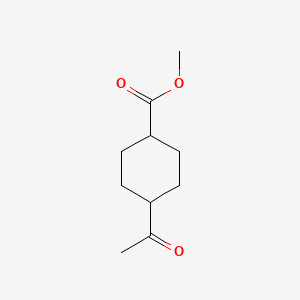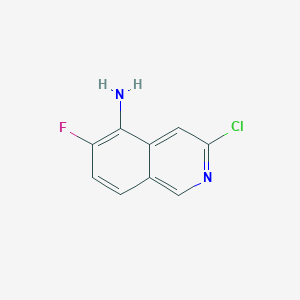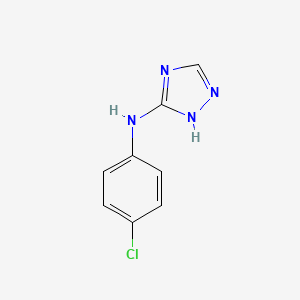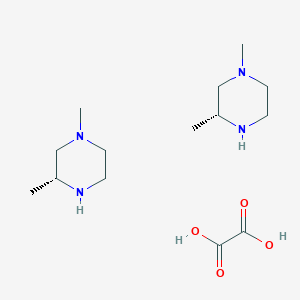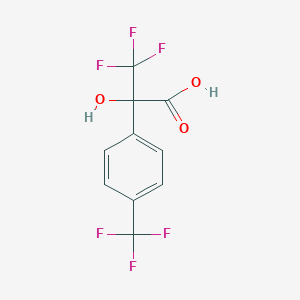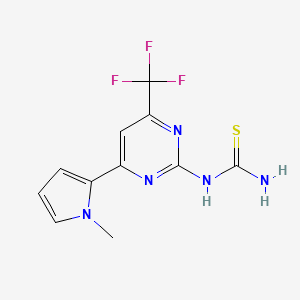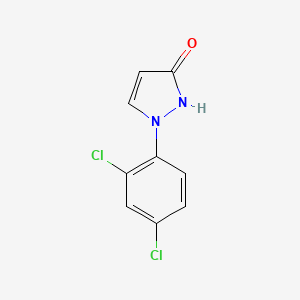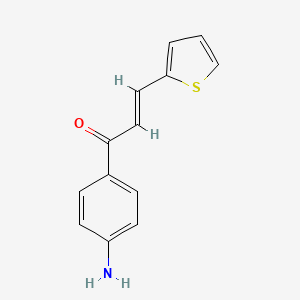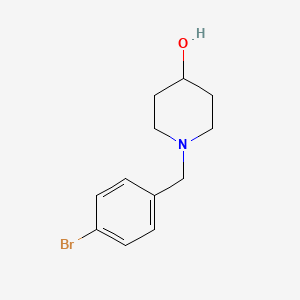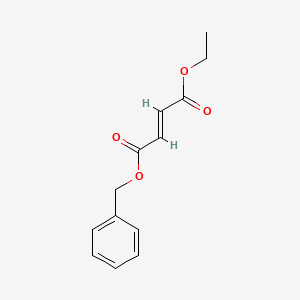![molecular formula C13H15NO2 B3111680 4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile CAS No. 18484-00-9](/img/structure/B3111680.png)
4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to “4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile” involves the use of tetrahydropyran derivatives. For example, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .Applications De Recherche Scientifique
Radical Scavenging and Biological Activities
Chromones and their derivatives, which share a core structure with 4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile, have been identified for their potent antioxidant properties. These compounds, including chromones (1-benzopyran-4-ones), are present in significant amounts in a normal human diet and possess anti-inflammatory, antidiabetic, antitumor, and anticancer activities. Their antioxidant properties, which involve neutralizing active oxygen and interrupting free radical processes, suggest potential applications in preventing or inhibiting cell impairment and various diseases (Yadav et al., 2014).
Synthesis Methodologies
Research has developed practical synthesis methods for compounds structurally related to this compound, demonstrating the versatility of these frameworks in organic synthesis. For instance, studies on the practical synthesis of 2-Fluoro-4-bromobiphenyl and 5,5′-Methylene-bis(benzotriazole) underline the importance of developing efficient, scalable, and environmentally benign synthesis routes for complex organic molecules. These methodologies often involve cross-coupling reactions, diazotization, and the use of less toxic reagents, highlighting the synthetic utility and application potential of such compounds in material science and pharmaceuticals (Qiu et al., 2009; Gu et al., 2009).
Exploration of Biological Activities
Further research into the chemistry of related compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, reveals their application in synthesizing a variety of heterocyclic compounds. These studies not only highlight the synthetic versatility of these molecules but also suggest potential exploration into their pharmacological activities, including their use in developing novel dyes and therapeutic agents (Gomaa & Ali, 2020).
Propriétés
IUPAC Name |
4-(oxan-2-yloxymethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-9-11-4-6-12(7-5-11)10-16-13-3-1-2-8-15-13/h4-7,13H,1-3,8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMBEXIRHNHQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



